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Compound of Interest

Compound Name: T-peptide

Cat. No.: B2616421 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of T-peptide's performance against other alternatives, supported by

experimental data. We delve into the initial research findings, subsequent validation efforts, and

the current landscape of therapeutic alternatives for HIV-associated neurocognitive disorders

(HAND).
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Compound Target
Mechanism of
Action

Reported
Efficacy for
Neurocognitiv
e Symptoms

Development
Status

T-Peptide

(DAPTA)

CCR5 Co-

receptor

Blocks HIV

gp120 binding to

CCR5, inhibiting

viral entry.

Initial pilot

studies

suggested

improvement. A

larger placebo-

controlled trial

found no

significant

difference on

primary

endpoints,

though subgroup

analysis

suggested

potential benefit

in more severely

impaired

patients.[1]

Clinical

development

was halted due

to formulation

instability.[2]

Maraviroc
CCR5 Co-

receptor

Allosteric

antagonist of

CCR5,

preventing the

conformational

change required

for HIV entry.[1]

[3]

Studies suggest

it can lead to

improvements in

neurocognitive

test performance

in cART-

suppressed

patients with

HAND.[4][5][6]

FDA-approved

for the treatment

of CCR5-tropic

HIV-1 infection.

[1][7]

Cenicriviroc CCR5 and CCR2

Co-receptors

Dual antagonist

of CCR5 and

CCR2, aiming to

reduce both HIV

entry and

A clinical trial

was conducted

to evaluate its

effect on HIV-

associated

Investigational

for various

inflammatory

diseases;

development for
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monocyte-

mediated

inflammation.

neurocognitive

impairment.[8] It

has shown

potential in

reducing

monocyte

activation, a

factor implicated

in HAND.[6]

HIV was not

pursued for

commercial

reasons.

The T-Peptide Story: From Discovery to Clinical
Trials
In 1986, researchers Candace Pert and Michael Ruff published a seminal paper describing

"Peptide T," an octapeptide derived from the HIV envelope protein gp120. Their research

suggested that Peptide T could potently inhibit the binding of HIV to its receptor on T-cells and

block viral infectivity in vitro. The proposed mechanism was the blockade of the virus's entry

into host cells.

Subsequent research identified the primary target of M-tropic HIV (the viral type most

associated with initial infection and neurological complications) as the CCR5 co-receptor. T-
peptide and its more stable analog, D-ala-peptide-T-amide (DAPTA), were shown to act as

CCR5 antagonists.[9] They were found to inhibit the chemotactic signaling mediated by the

interaction of gp120 with the CCR5 receptor.[8]

These initial findings generated significant interest in Peptide T as a potential therapeutic for

AIDS, particularly for the neurological complications that were prevalent before the advent of

effective combination antiretroviral therapy (cART). However, a large-scale, randomized,

double-blind, placebo-controlled trial of intranasal DAPTA for HIV-associated cognitive

impairment did not show a statistically significant difference from placebo on the primary

endpoints.[1] Interestingly, subgroup analyses suggested a potential treatment effect for

patients with more severe cognitive impairment at baseline.[1] Another clinical trial found

Peptide T to be ineffective in treating painful distal neuropathy associated with AIDS.
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Ultimately, the clinical development of the intranasal formulation of Peptide T was halted due to

issues with its stability.[2]

The HIV Entry and Neurotoxicity Signaling Pathway
The entry of M-tropic HIV into a host cell, and the subsequent neuronal damage, is a multi-step

process involving the CCR5 co-receptor. T-peptide and other CCR5 antagonists aim to disrupt

this pathway.
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Experimental Protocols: A Look Back
Validating the original findings on T-peptide requires an understanding of the experimental

methods used in the mid-to-late 1980s. The following are generalized protocols based on the

available literature from that era.

125I-gp120 Binding Assay
This assay was used to quantify the binding of the HIV envelope protein gp120 to its cellular

receptors.

Cell Preparation: Human T-cells (e.g., CD4+ cell lines) or brain membrane preparations were

used.

Radiolabeling: Purified gp120 was labeled with 125Iodine.

Binding Reaction: A fixed number of cells or a set amount of membrane protein was

incubated with 125I-gp120 at various concentrations. To determine the effect of T-peptide,

the peptide was pre-incubated with the cells/membranes before the addition of radiolabeled

gp120.

Separation: The reaction mixture was then filtered or centrifuged to separate the bound 125I-

gp120 from the unbound.

Quantification: The radioactivity of the filter or cell pellet was measured using a gamma

counter to determine the amount of bound gp120.

Analysis: Specific binding was calculated by subtracting non-specific binding (measured in

the presence of a large excess of unlabeled gp120).

HIV Infectivity Assay
This assay measured the ability of T-peptide to block the infection of T-cells by HIV.

Cell Culture: Human CD4+ T-cells were cultured in appropriate media.

Viral Stock: A stock of HIV with a known infectivity titer was prepared.
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Infection: T-cells were pre-incubated with varying concentrations of T-peptide before being

exposed to the HIV stock.

Incubation: The cells were incubated for a period to allow for viral entry and replication.

Readout: After a set number of days, the level of viral replication was measured. In the

1980s, this was often done by:

Reverse Transcriptase (RT) Assay: Measuring the activity of the viral RT enzyme in the

cell culture supernatant, which is proportional to the amount of virus present.

Syncytia Formation: Counting the number of giant, multinucleated cells (syncytia) that

form when infected cells fuse with uninfected cells.

p24 Antigen Assay: An ELISA-based method to quantify the amount of the viral core

protein p24 in the culture supernatant.

Analysis: The concentration of T-peptide that inhibited viral replication by 50% (IC50) was

determined.

Modern Alternatives to T-Peptide
While T-peptide itself is no longer in clinical development, the principle of targeting the CCR5

co-receptor has led to the successful development of other therapeutics for HIV. These small

molecule inhibitors offer advantages in terms of stability, oral bioavailability, and potency.

Maraviroc
Maraviroc is an FDA-approved CCR5 antagonist.[1][7] Unlike T-peptide, which is thought to

directly compete with gp120 for binding, Maraviroc is an allosteric inhibitor.[3] It binds to a

pocket on the CCR5 receptor, inducing a conformational change that prevents its interaction

with gp120.[1] Maraviroc has been shown to be effective in treatment-experienced patients with

CCR5-tropic HIV.[1] Importantly for the context of HAND, studies have indicated that treatment

intensification with Maraviroc is associated with improvements in neurocognitive performance

in virally suppressed individuals.[4][5][6]

Cenicriviroc
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Cenicriviroc is another small molecule that acts as an antagonist for both the CCR5 and CCR2

receptors. The dual antagonism is of interest because CCR2 is also implicated in the

inflammatory processes that contribute to neurocognitive impairment.[8] By blocking both

receptors, Cenicriviroc has the potential to not only inhibit viral entry but also to reduce the

trafficking of inflammatory monocytes into the central nervous system. A clinical trial was

conducted to assess the effect of Cenicriviroc on HIV-associated neurocognitive impairment.[8]

Experimental Workflow for Evaluating CCR5
Antagonists
The evaluation of novel CCR5 antagonists, including comparative studies with compounds like

T-peptide, follows a standardized workflow.
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Conclusion
The initial research on T-peptide was a pioneering step in identifying the vulnerability of the

HIV entry process as a therapeutic target. While T-peptide itself did not fulfill its early promise

in large-scale clinical trials and faced formulation challenges, the concept it validated—blocking

the CCR5 co-receptor—has proven to be a successful strategy. The development of orally

bioavailable and stable small molecule CCR5 antagonists like Maraviroc represents a

significant advancement. For researchers in this field, the story of T-peptide serves as a

valuable case study in the long and complex path of drug development, from initial discovery

and validation to the rigorous demands of clinical efficacy and pharmaceutical viability. Future

research in this area will likely focus on optimizing the delivery and central nervous system

penetration of CCR5 antagonists to more effectively combat HIV-associated neurocognitive

disorders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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